molecular formula C8H11NO B4302836 1,2,6-trimethylpyridin-4(1H)-one CAS No. 767-83-9

1,2,6-trimethylpyridin-4(1H)-one

Cat. No. B4302836
CAS RN: 767-83-9
M. Wt: 137.18 g/mol
InChI Key: KXVUMEAPZKTOCS-UHFFFAOYSA-N
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Description

1,2,6-trimethylpyridin-4(1H)-one is a chemical compound that is commonly used in scientific research. It is also known as TMPO or 4-(1,1,3,3-tetramethylbutyl)pyridine-2-one. This compound is a derivative of pyridine and has a unique chemical structure that makes it useful for various applications.

Scientific Research Applications

Biocidal Applications

1,2,6-Trimethylpyridin-4(1H)-one has been investigated for its potential in various biocidal applications. A study by Mehmood et al. (2020) synthesized and characterized a series of trimethyltin(IV) carboxylates, including compounds with a structural relation to 1,2,6-trimethylpyridin-4(1H)-one. These compounds exhibited promising results in antimicrobial, anti-diabetic, protein kinase inhibition, and brine shrimp lethality tests, suggesting their potential efficacy in biocidal applications (Mehmood et al., 2020).

Drug Solubility Improvement

The compound has been part of studies aiming to improve the solubility of drug-like compounds. Machado et al. (2013) explored the use of ultrasound irradiation to enhance the solubility of poorly water-soluble molecules, including derivatives of 1,2,6-trimethylpyridin-4(1H)-one. This approach is significant in medicinal chemistry, as it addresses the challenge of low solubility which often hinders the development of new drugs (Machado et al., 2013).

NMR Spectroscopy and Coordination Chemistry

In the field of NMR spectroscopy and coordination chemistry, 1,2,6-trimethylpyridin-4(1H)-one-related compounds have been studied extensively. Pazderski et al. (2010) reported on the NMR studies of gold(III), palladium(II), and platinum(II) chloride complexes with dimethylpyridines, including 1,2,6-trimethylpyridin-4(1H)-one analogs. These studies are valuable for understanding the molecular structure and behavior of such complexes in various applications (Pazderski et al., 2010).

Chemical Kinetics and Stereochemistry

Research has also been conducted on the stereochemistry and kinetics of derivatives of 1,2,6-trimethylpyridin-4(1H)-one. Diwischek et al. (2005) synthesized 1,2,6-trimethyl-4-piperidone and studied its configurational and conformational isomerism. This kind of research contributes to the broader understanding of organic chemistry, specifically in the creation of new derivatives with potential pharmacological activity (Diwischek et al., 2005).

Photophysical and Electrochemical Studies

The compound's derivatives have been involved in photophysical and electrochemical studies. Ramesh et al. (2020) synthesized new ligands related to 1,2,6-trimethylpyridin-4(1H)-one and studied their photophysical and electrochemical properties. This research is pivotal in the development of new materials with potential applications in areas such as light-emitting diodes and sensors (Ramesh et al., 2020).

properties

IUPAC Name

1,2,6-trimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(10)5-7(2)9(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUMEAPZKTOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303340
Record name 1,2,6-Trimethyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethyl-4(1H)-pyridinone

CAS RN

767-83-9
Record name NSC157910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157910
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,6-Trimethyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6-TRIMETHYL-4(1H)-PYRIDINONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VA Savel'ev, AY Tikhonov, TV Rybalova - Russian Journal of Organic …, 2016 - Springer
ω-(4-Oxo-1,4-dihydropyridin-2-yl)alkanamides were obtained from cycloalkanone oximes spirofused to 4-oxo-6-methyl-1,2,3,4-tetrahydropyridine fragment through the α-carbon atom …
Number of citations: 1 link.springer.com
A Konishi, K Nakaoka, H Nakajima… - … A European Journal, 2017 - Wiley Online Library
Cage‐shaped borates tethered by heavier Group 14 elements (Si or Ge) were synthesized. These possess an intramolecularly transannular p π –σ* interaction between the boron …

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